N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide
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Overview
Description
N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide is a synthetic organic compound with a complex structure It features a piperazine ring substituted with a 3-methylbutanoyl group and a phenyl ring attached to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide typically involves multiple steps. One common method includes the acylation of 1-piperazine with 3-methylbutanoyl chloride, followed by the coupling of the resulting intermediate with 4-aminophenylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H27N3O2 |
---|---|
Molecular Weight |
317.4g/mol |
IUPAC Name |
N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C18H27N3O2/c1-4-17(22)19-15-5-7-16(8-6-15)20-9-11-21(12-10-20)18(23)13-14(2)3/h5-8,14H,4,9-13H2,1-3H3,(H,19,22) |
InChI Key |
UFLYSBSBLQUCEL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C |
Origin of Product |
United States |
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